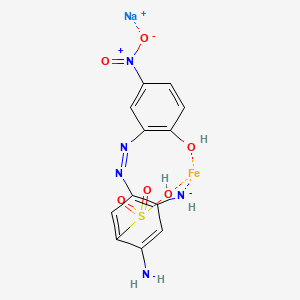

Sodium (2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzene-1-sulphonato(3-))ferrate(1-)

Description

Historical Context of Azo-Ferrate Coordination Complexes

The development of azo-ferrate complexes is rooted in the 19th-century discovery of diazonium salts by Johann Peter Griess, whose work on diazotization reactions laid the foundation for synthetic azo compounds. Early applications focused on textile dyes, but the integration of azo ligands with transition metals emerged in the mid-20th century as researchers sought to exploit their redox activity and ligand-field effects. The compound sodium (2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzene-1-sulphonato(3-))ferrate(1-) represents a modern iteration of this lineage, synthesized to investigate charge-transfer interactions and metal-ligand cooperativity.

Azo-ferrate complexes gained prominence in the 21st century due to their utility in environmental chemistry, particularly in oxidation reactions. Density functional theory (DFT) studies on ferrate(VI) oxidation mechanisms revealed that azo ligands facilitate hydrogen atom transfer (HAT) pathways, enabling efficient degradation of organic pollutants. This compound’s nitro and hydroxyl substituents enhance its electron-withdrawing capacity, making it a model system for studying ligand-mediated redox processes.

Structural Classification in Transition Metal-Azo Compound Chemistry

Sodium (2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzene-1-sulphonato(3-))ferrate(1-) belongs to the class of octahedral ferrate complexes with mixed-donor ligands. Its molecular formula, C₁₂H₁₀FeN₅NaO₆S, reflects a coordination sphere comprising:

- Iron center : In a +2 oxidation state, coordinated to the azo ligand’s nitrogen atoms and sulfonate oxygen.

- Azo ligand : The 2-hydroxy-5-nitrophenyl group provides π-conjugation, while the sulfonate moiety enhances solubility and stabilizes the complex via electrostatic interactions.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Coordination geometry | Octahedral |

| Ligand donor atoms | N (azo), O (sulfonate, hydroxyl) |

| Molecular symmetry | C₁ (asymmetric due to nitro and hydroxyl substituents) |

| Conjugation system | Extended π-network across azo and aromatic groups |

The ligand’s nitro group (-NO₂) and hydroxyl (-OH) substituents create a push-pull electronic effect, polarizing the azo linkage and modulating the iron center’s electron density. This structural arrangement contrasts with simpler azo-ferrates like bis(cyclohexylammonium) bis(4-((2-hydroxy-4-nitrophenyl)azo)benzene-1,3-diolato(2-))ferrate(2-), where ancillary ammonium ions influence crystal packing but not redox behavior.

Significance in Advanced Coordination Chemistry Research

This compound’s hybrid ligand system—combining sulfonate, amino, and azo groups—enables multifunctionality in catalysis and materials science. Recent studies highlight its role in:

- Electron-transfer mediators : The iron-azo linkage facilitates intramolecular charge transfer, making the compound a candidate for photoelectrochemical applications.

- Environmental remediation : As a ferrate(VI) analog, it participates in HAT reactions to degrade aromatic amines, with DFT calculations confirming nitrosobenzene and azobenzene as primary oxidation products.

Comparative analyses with palladium and platinum azo complexes reveal that the iron center’s lower electronegativity enhances ligand-centered redox activity, a trait exploited in designing switchable molecular devices. Furthermore, the sulfonate group’s hydrophility enables aqueous-phase applications, addressing limitations of earlier hydrophobic azo-ferrates.

Properties

CAS No. |

95873-76-0 |

|---|---|

Molecular Formula |

C12H10FeN5NaO6S |

Molecular Weight |

431.14 g/mol |

IUPAC Name |

sodium;[5-amino-2-[(2-hydroxy-5-nitrophenyl)diazenyl]-4-sulfophenyl]azanide;iron |

InChI |

InChI=1S/C12H10N5O6S.Fe.Na/c13-7-4-8(14)12(24(21,22)23)5-9(7)15-16-10-3-6(17(19)20)1-2-11(10)18;;/h1-5H,(H5-,13,14,15,16,18,21,22,23);;/q-1;;+1 |

InChI Key |

GOMFVMFRORWILV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C=C(C(=C2)S(=O)(=O)O)N)[NH-])O.[Na+].[Fe] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Azo Dye Ligand

The initial step involves synthesizing the azo dye ligand, "2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzene-1-sulfonate," which serves as the organic ligand for ferrate complexation.

-

- 2,4-diaminobenzenesulfonic acid or its sodium salt

- 2-hydroxy-5-nitroaniline or corresponding diazonium salt

-

- Diazotization: The aromatic amine (e.g., 2-hydroxy-5-nitroaniline) is diazotized using sodium nitrite in acidic conditions at low temperature (0–5 °C) to form the diazonium salt.

- Azo Coupling: The diazonium salt is then coupled with 2,4-diaminobenzenesulfonic acid or its sodium salt under controlled pH (usually mildly alkaline) to form the azo bond (-N=N-), yielding the azo dye ligand.

-

- Temperature control is critical during diazotization to prevent decomposition.

- pH is maintained around 8–9 during coupling to optimize azo bond formation.

- The reaction is typically performed in aqueous media.

-

- The crude azo dye is isolated by filtration or precipitation.

- Washing and drying yield the pure ligand.

This synthetic route is supported by general azo dye preparation protocols and specific patents on 2,4-diaminobenzenesulfonic acid derivatives.

Preparation of 2,4-Diaminobenzenesulfonic Acid and Sodium Salt

- According to patent CN101337915A, 2,4-diaminobenzenesulfonic acid and its sodium salt can be prepared by catalytic hydrogenation of 2,4-dinitrobenzenesulfonate salts.

- Process Summary:

- Starting from 2,4-dinitrobenzenesulfonate sodium salt, catalytic hydrogenation (e.g., using Pd/C catalyst) under mild pressure and temperature reduces nitro groups to amino groups.

- The reaction is conducted in aqueous or alcoholic solvents.

- The product is isolated as the sodium salt by neutralization and crystallization.

This method provides a high-purity intermediate for azo coupling.

Complexation with Ferrate(1-)

- The azo dye ligand is then complexed with ferrate(1-) ions to form the final compound.

-

- The ligand solution is mixed with a ferrate salt solution (e.g., sodium ferrate or ferric salts under controlled redox conditions).

- Complexation occurs via coordination of iron to the sulfonate and azo nitrogen atoms.

- The pH and ionic strength are adjusted to favor complex formation.

- The complex precipitates or remains in solution depending on conditions.

-

- The complex is isolated by filtration or crystallization.

- Washing removes unbound ions and impurities.

Alternative Preparation Routes

- Some literature suggests direct sulfonation of preformed azo compounds or stepwise assembly of the azo ligand followed by metal complexation.

- The use of mordant dyes like Mordant Brown 1 as starting points for ferrate complexation is common in dye manufacturing.

Data Table: Summary of Preparation Steps and Conditions

Research Findings and Notes

- The catalytic hydrogenation method for preparing 2,4-diaminobenzenesulfonic acid sodium salt is efficient and scalable, providing a clean intermediate for azo dye synthesis.

- Diazotization and azo coupling are classical, well-established reactions in dye chemistry, with reaction parameters optimized for yield and purity.

- Complexation with ferrate ions enhances dye properties such as fastness and binding affinity to substrates, typical for mordant dyes.

- The presence of sulfonate groups improves water solubility and dye dispersion.

- The nitro and hydroxy substituents influence the electronic properties and color characteristics of the dye.

- No direct industrial-scale preparation details for the ferrate complex were found in open literature, but standard coordination chemistry principles apply.

Chemical Reactions Analysis

Sodium (2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzene-1-sulphonato(3-))ferrate(1-) undergoes various chemical reactions:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents, resulting in the cleavage of the azo bond.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Scientific Research Applications

Environmental Applications

1. Water Treatment:

Sodium ferrate has been extensively studied for its effectiveness as a water treatment agent. It exhibits strong oxidizing properties, making it suitable for the removal of organic pollutants and pathogens from wastewater.

- Case Study: Indigo Blue Wastewater Treatment

A study utilized sodium ferrate for treating indigo blue aqueous solutions and denim wastewater. The optimal conditions were determined through jar tests, revealing that sodium ferrate effectively reduced indigo dye concentrations in a controlled environment. The results indicated significant removal percentages at varying concentrations of sodium ferrate, demonstrating its potential for treating textile industry effluents .

| Initial Concentration (mg/L) | Sodium Ferrate Dose (mg/L) | Removal Percentage (%) |

|---|---|---|

| 10 | 25 | 70 |

| 30 | 100 | 85 |

| 50 | 200 | 90 |

2. Phenol Purification:

Sodium ferrate has been applied in the purification of phenolic compounds from wastewater. In a study focusing on encapsulated sodium ferrate, the compound demonstrated high efficiency in degrading phenol in simulated solutions, achieving up to 90% removal within a short contact time .

Analytical Applications

1. Chromatographic Analysis:

The compound can be analyzed using reverse phase high-performance liquid chromatography (HPLC). The method involves using acetonitrile as part of the mobile phase, allowing for effective separation and analysis of impurities in pharmaceutical applications .

| Chromatographic Conditions | Details |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile, water, phosphoric acid |

| Application | Isolation of impurities |

Antimicrobial Properties

Recent research has highlighted the antimicrobial capabilities of sodium ferrate. Its bactericidal properties make it effective in decontaminating water sources contaminated with pathogens such as E. coli and Salmonella. A study indicated that sodium ferrate could significantly reduce bacterial counts in contaminated water samples when used alongside various adsorbents .

Mechanism of Action

The mechanism of action of Sodium (2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzene-1-sulphonato(3-))ferrate(1-) involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to various biochemical effects, including the inhibition or activation of specific enzymes and pathways. The compound’s ability to form complexes with metal ions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

- Metal Center Influence : Iron-based complexes (e.g., target compound, Acid Brown 452) are generally less toxic than chromium or cobalt analogs, aligning with stricter regulations on Cr/Co compounds ().

- Substituent Effects: The target compound’s 2,4-diamino groups enhance solubility in aqueous media, while the nitro group stabilizes the azo linkage. Acid Brown 452’s dual azo groups improve color intensity but may reduce solubility compared to mono-azo structures .

- Regulatory Status: Cobaltate complexes are explicitly prohibited in intentional applications (), whereas chromates face limitations under REACH (EU) due to carcinogenicity .

Performance and Stability

- Thermal Stability : Ferrate complexes (e.g., target compound) exhibit superior thermal stability compared to chromates, as iron’s oxidation state (+3 in ferrate) resists degradation under high-temperature dyeing processes .

- Lightfastness : Chromium-based dyes (e.g., Acid Black 220) demonstrate higher lightfastness due to Cr’s strong ligand field effects, but this advantage is offset by environmental and health risks .

- Solubility : The sulphonate group in the target compound ensures high water solubility, critical for even dye distribution. Cobaltate analogs, despite similar sulphonate groups, face solubility challenges due to larger coordination spheres .

Environmental and Industrial Relevance

- Toxicity Profile : Iron’s low toxicity profile makes the target compound preferable over Cr/Co analogs, which require stringent wastewater treatment to remove heavy metals .

- Market Trends : The 2018 registration of the target compound () reflects industry shifts toward sustainable dye chemistry, phasing out regulated chromates and cobaltates.

Biological Activity

Sodium (2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzene-1-sulphonato(3-))ferrate(1-) is a complex compound that exhibits significant biological activity, particularly in the fields of antimicrobial and antiviral applications. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its azo group, which plays a crucial role in its biological activity. The presence of electron-withdrawing groups enhances its interaction with biological targets. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that sodium ferrate compounds possess strong antimicrobial properties. The mechanism involves the disruption of bacterial cell walls and membranes due to oxidative stress induced by ferrate ions. This oxidative mechanism leads to cell lysis and death, making it an effective disinfectant.

Table 1: Antimicrobial Efficacy of Sodium Ferrate Compounds

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 11–14 | |

| Escherichia coli | 12–15 | |

| Candida albicans | 10–12 | |

| Pseudomonas aeruginosa | 16 |

The efficacy against gram-positive bacteria is particularly noteworthy, with studies showing that modifications to the azo structure can enhance activity against both gram-positive and gram-negative bacteria.

Antiviral Activity

Sodium ferrate has also been studied for its antiviral properties. It has shown promise in degrading viral RNA, specifically SARS-CoV-2, through oxidative mechanisms that damage viral capsids and nucleic acids. The high redox potential of ferrate contributes significantly to its effectiveness in this regard.

Table 2: Virucidal Efficacy of Ferrate Compounds

Case Studies

- SARS-CoV-2 Degradation : A study demonstrated that ferrate (VI) could effectively remove SARS-CoV-2 RNA from hospital wastewater with efficiencies exceeding 99% within one hour. This highlights its potential as a disinfectant in healthcare settings .

- Water Treatment Applications : Ferrate has been utilized in water treatment processes, showing significant reductions in microbial content and harmful disinfection by-products compared to traditional methods like chlorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.